

# Toxicological Profile of Hexyl Propionate for Research Applications

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## Compound of Interest

Compound Name: *Hexyl propionate*

Cat. No.: *B1199626*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Hexyl propionate** (CAS No. 2445-76-3) is a straight-chain aliphatic ester recognized for its characteristic fruity aroma, reminiscent of pear and melon.[1] This colorless liquid is utilized as a flavoring agent in food products and as a fragrance component in cosmetics and personal care items.[2][3][4] Given its presence in consumer goods, a thorough understanding of its toxicological profile is essential for risk assessment and to ensure its safe application in research and product development. This technical guide provides a comprehensive overview of the available toxicological data for **hexyl propionate**, including detailed experimental methodologies and an evaluation of its potential hazards.

## Physicochemical Properties

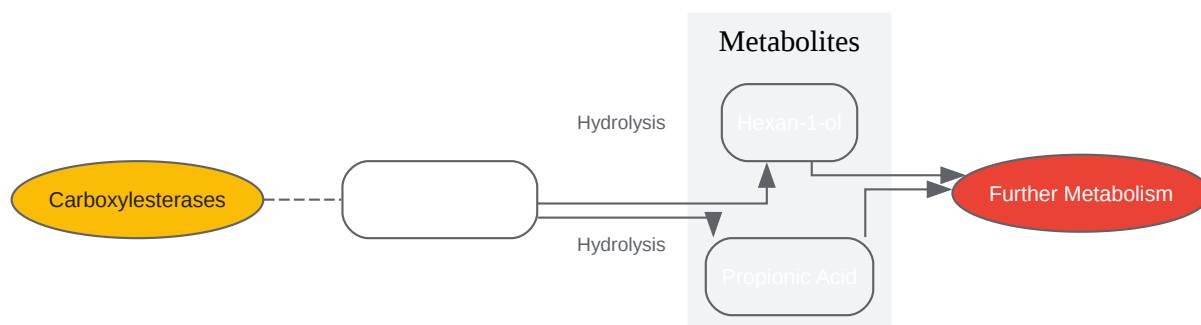
A summary of the key physicochemical properties of **hexyl propionate** is presented in Table 1.

Table 1: Physicochemical Properties of **Hexyl Propionate**

Property	Value	Reference(s)
Chemical Formula	C <sub>9</sub> H <sub>18</sub> O <sub>2</sub>	[5]
Molecular Weight	158.24 g/mol	[5]
CAS Number	2445-76-3	[5]
Appearance	Colorless liquid	[4]
Boiling Point	189 - 191 °C	[3]
Density	0.871 g/mL at 25 °C	[6]
Refractive Index	n <sub>20/D</sub> 1.411 - 1.414	[3]
Solubility	Limited solubility in water; soluble in organic solvents	[4]

## Toxicokinetics and Metabolism

The primary metabolic pathway for **hexyl propionate** in biological systems is anticipated to be hydrolysis.[2][7] This reaction is catalyzed by carboxylesterases, which are abundant in the liver and other tissues, breaking down the ester into its constituent alcohol and carboxylic acid: hexan-1-ol and propionic acid.[2] Both of these metabolites are endogenous substances that are further metabolized through well-established pathways. Hexan-1-ol is oxidized to hexanoic acid, which can then enter the fatty acid beta-oxidation pathway. Propionic acid can be converted to propionyl-CoA and subsequently enter the citric acid cycle. This rapid hydrolysis and subsequent metabolism suggest a low potential for bioaccumulation.[7]



[Click to download full resolution via product page](#)**Figure 1:** Metabolic pathway of **Hexyl Propionate**.

## Toxicological Profile

### Acute Toxicity

**Hexyl propionate** exhibits a low order of acute toxicity via both oral and dermal routes of exposure. A summary of the available quantitative data is presented in Table 2.

Table 2: Acute Toxicity of **Hexyl Propionate**

Test	Species	Route	LD50	Reference(s)
Acute Oral Toxicity	Rat	Oral	> 5000 mg/kg bw	[8]
Acute Dermal Toxicity	Rabbit	Dermal	> 5000 mg/kg bw	[8]

- Acute Oral Toxicity (as per OECD Guideline 401, now obsolete but historically used):
  - Test Animals: Young adult rats.
  - Procedure: A single dose of **hexyl propionate** was administered by oral gavage. Animals were observed for mortality and clinical signs of toxicity for up to 14 days. Body weight was recorded at the beginning and end of the study. A gross necropsy was performed on all animals.
- Acute Dermal Toxicity (as per OECD Guideline 402):
  - Test Animals: Young adult rabbits.
  - Procedure: The test substance was applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours. Observations for mortality and signs of toxicity were conducted for at least 14 days. Body weights were recorded weekly, and a gross necropsy was performed at the end of the study.

## Dermal and Ocular Irritation

**Hexyl propionate** is classified as a mild irritant to the skin and eyes.[8]

- Dermal Irritation: In a study following OECD Guideline 404, a single 4-hour, semi-occlusive application of the test substance to the intact skin of three rabbits produced very slight erythema.[9] All signs of irritation resolved within 72 hours. The Primary Irritation Index was calculated to be 0.3, leading to a classification as a mild irritant.[9]
- Ocular Irritation: Following OECD Guideline 405, a single instillation of the test substance into the eyes of rabbits produced minimal conjunctival irritation, which resolved within 48 hours.[10] No corneal or iridial effects were observed. The substance was classified as a minimal irritant to the rabbit eye.[10]
- Acute Dermal Irritation/Corrosion (OECD Guideline 404):
  - Test Animals: Albino rabbits.
  - Procedure: A 0.5 mL aliquot of the test substance is applied to a small area of shaved skin and covered with a gauze patch for 4 hours. The skin is then observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[11]
- Acute Eye Irritation/Corrosion (OECD Guideline 405):
  - Test Animals: Albino rabbits.
  - Procedure: A 0.1 mL volume of the test substance is instilled into the conjunctival sac of one eye of each animal. The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.[10][12]

## Genotoxicity

Available data suggests that **hexyl propionate** is not genotoxic.

Table 3: Genotoxicity of **Hexyl Propionate**

Test	System	Concentration/ Dose	Result	Reference(s)
In Vitro Micronucleus Test	Human peripheral blood lymphocytes	Up to cytotoxic levels	Negative	[13]

- In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487):
  - Test System: Human peripheral blood lymphocytes.
  - Procedure: Cell cultures are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix). Following exposure, the cells are treated with a cytokinesis inhibitor (cytochalasin B) to allow for the identification of cells that have completed one cell division. The frequency of micronuclei in binucleated cells is then determined.

## Subchronic and Chronic Toxicity

Specific subchronic or chronic toxicity studies on **hexyl propionate** were not identified in the public domain. However, as a simple aliphatic ester, it is expected to be hydrolyzed to its component alcohol and carboxylic acid, which are then metabolized through normal physiological pathways.[7] Studies on structurally related esters, such as hexyl acetate, have shown a low order of subchronic toxicity.[14][15] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated **hexyl propionate** as part of a group of flavoring substances and have not raised safety concerns at current levels of intake.[5][16][17]

## Carcinogenicity

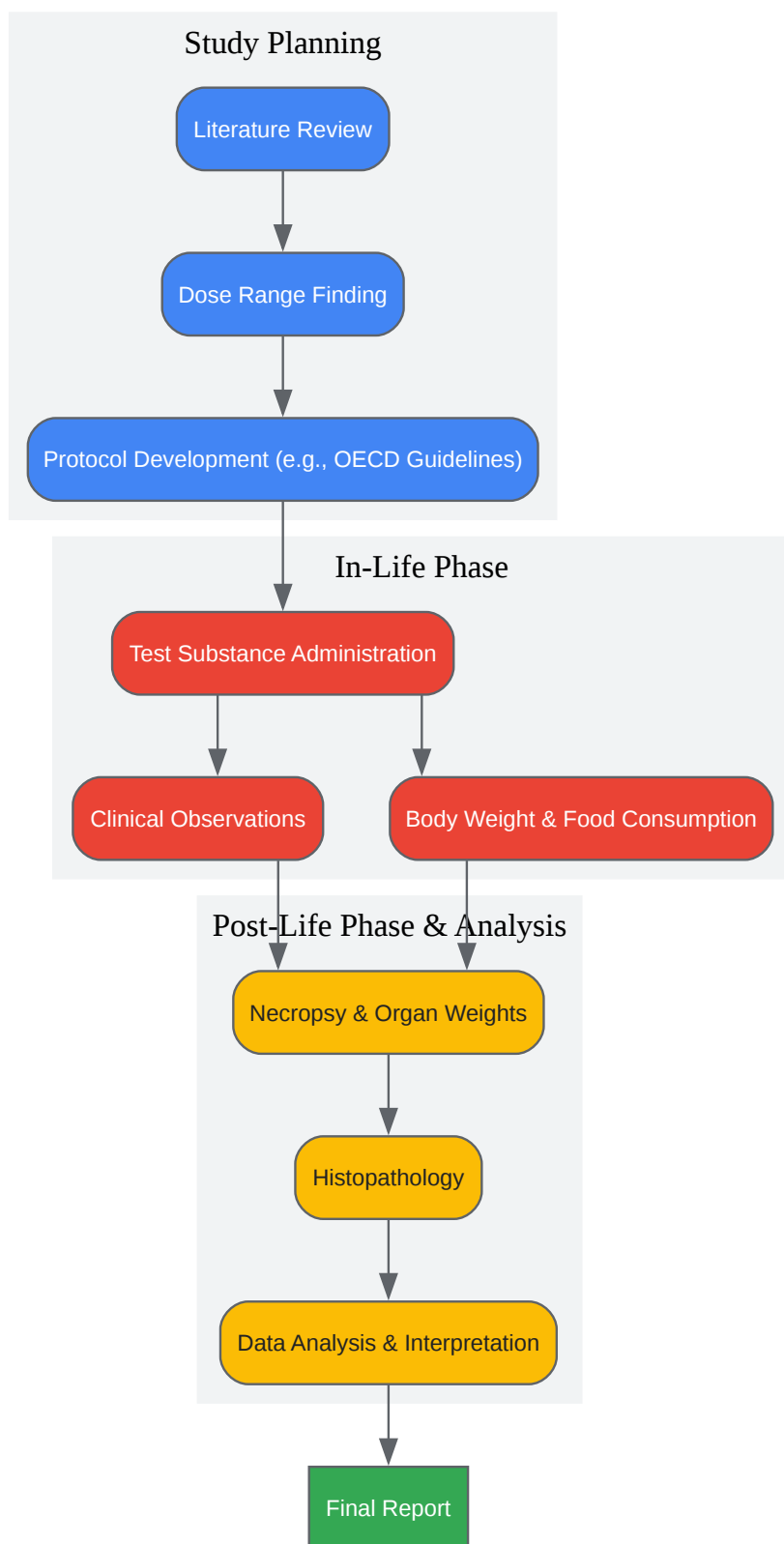
No carcinogenicity bioassays specifically on **hexyl propionate** were found. Given its expected rapid hydrolysis to non-carcinogenic endogenous metabolites and the lack of genotoxic potential, a carcinogenic risk is considered unlikely. Flavoring substances are generally used at very low levels, and for many, a threshold of toxicological concern (TTC) approach is applied for safety assessment.[18]

## Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies for **hexyl propionate** are not available.<sup>[19]</sup> For risk assessment, a read-across approach to structurally similar esters is often employed. For instance, the safety assessment of hexyl acetate, a close structural analog, did not indicate a concern for developmental toxicity.<sup>[13]</sup> International regulatory bodies like JECFA and EFSA consider simple aliphatic esters, such as **hexyl propionate**, to be of low toxicological concern, and their safety evaluations for use as flavoring agents have not indicated a risk for reproductive or developmental effects at the estimated levels of human exposure.<sup>[20][21]</sup>

## Experimental Workflows

The following diagram illustrates a general workflow for toxicological testing, applicable to substances like **hexyl propionate**.



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**Figure 2:** General workflow for a toxicity study.

## Conclusion

**Hexyl propionate** demonstrates a low order of acute toxicity and is not considered to be genotoxic. It is a mild dermal and minimal ocular irritant. While specific data on subchronic, chronic, carcinogenic, and reproductive toxicity are limited for **hexyl propionate**, its expected rapid hydrolysis to endogenous metabolites suggests a low potential for long-term toxicity. The safety assessments by international regulatory bodies support its continued use as a flavoring and fragrance ingredient under the current conditions of use. For research applications, appropriate handling procedures should be followed to minimize direct contact due to its mild irritant properties. Further studies on the specific long-term toxicological endpoints of **hexyl propionate** could provide a more complete safety profile.

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